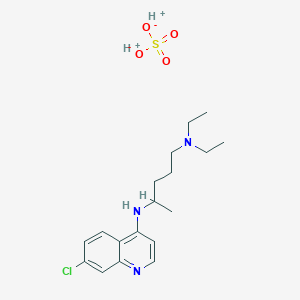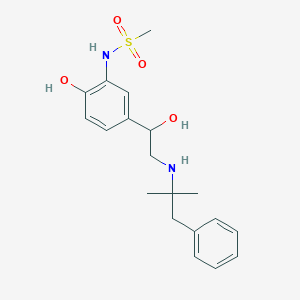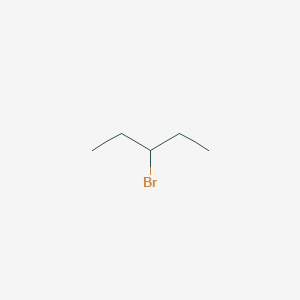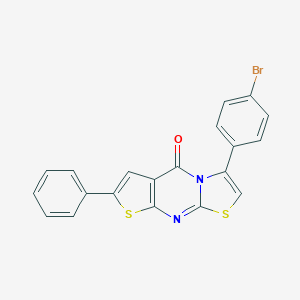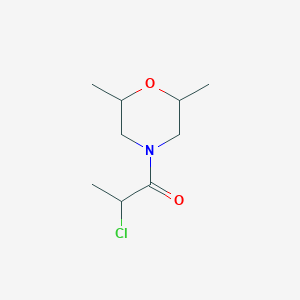
2-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Acylsilanes
Research by Lettan, Milgram, and Scheidt (2006) focused on the synthesis of acylsilanes from morpholine amides, providing a method that could be relevant for the creation of 2-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one derivatives. This process involves the transformation of morpholine amides through reactions that could be pertinent to generating functionalized compounds for further chemical applications (R. B. Lettan, B. C. Milgram, K. Scheidt, 2006).
Heterocyclic Compound Synthesis
Hu and colleagues (2006) synthesized a chlorophenylmorpholinium chloride compound by reacting (R)-(−)-2-amino-1-propanol with 2-bromo-1-(3-chlorophenyl)propan-1-one. The study highlights the versatility of morpholinium compounds in synthesizing heterocyclic structures, which may extend to the synthesis and application of 2-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one in creating novel heterocyclic compounds (A. Hu, Gao Cao, Xin Xiao, Hong-yan Wu, 2006).
Anticonvulsive and Peripheral Activities
Papoyan et al. (2011) explored the synthesis and biological properties of compounds related to morpholin-4-yl derivatives, showing pronounced anticonvulsive and peripheral n-cholinolytic activities. Although the study primarily focuses on 2-(4-chlorophenyl)-3-morpholin-4-yl derivatives, it indicates potential therapeutic and biological applications of morpholine derivatives, including 2-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one (O. A. Papoyan, N. Gasparyan, R. Paronikyan, et al., 2011).
Antifungal Activity
Zhou et al. (2013) synthesized a series of benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety, demonstrating significant antifungal activity against various pathogens. This suggests that derivatives of 2-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one could potentially be developed as antifungal agents, highlighting the chemical's relevance in pharmaceutical research (S. Zhou, Fubo Li, Peizhi Zhang, Lin Jiang, 2013).
Propiedades
IUPAC Name |
2-chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-6-4-11(5-7(2)13-6)9(12)8(3)10/h6-8H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXVMOSWWGTUHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6Z)-10-hydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,4,9-trione](/img/structure/B47260.png)
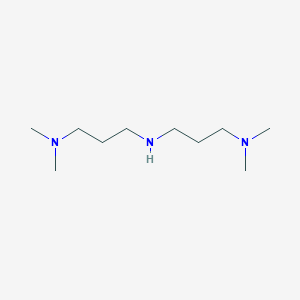
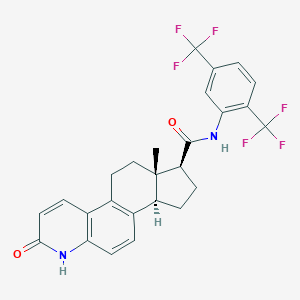
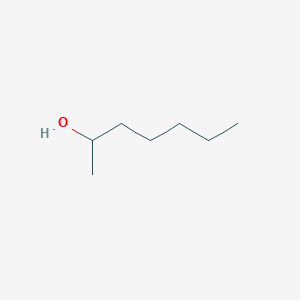
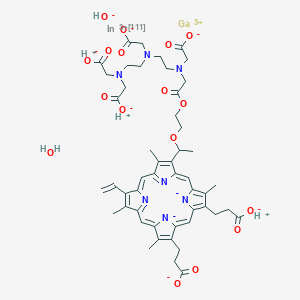

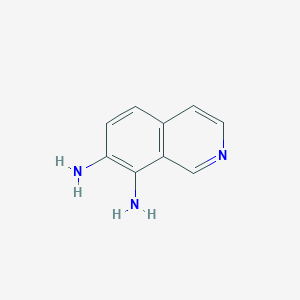
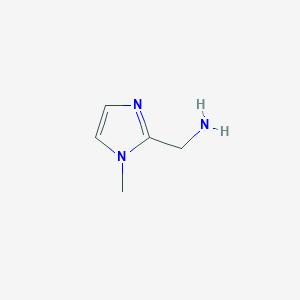
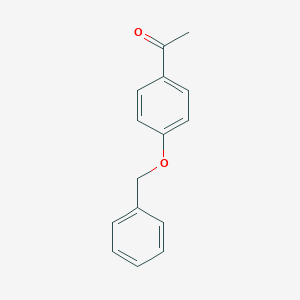
![2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B47279.png)
